N-[(cyclododecylamino)carbonothioyl]nicotinamide
Overview
Description
Nicotinamide, also known as Niacinamide, is a form of vitamin B3 found in food and used as a dietary supplement and medication . It’s used in the synthesis of the NAD+ family of coenzymes, contributing to cellular energy metabolism and defense systems . It’s also known to influence oxidative stress and modulate multiple pathways tied to both cellular survival and death .
Synthesis Analysis
The synthesis methods of nicotinamide derivatives mainly include two categories: chemical synthesis and biosynthesis . For instance, nicotinamide derivatives containing diphenylamine moieties were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines .Molecular Structure Analysis
Nicotinamide is a fundamental cytosolic biotransforming enzyme that catalyzes the N-methylation of endogenous and exogenous xenobiotics . It’s a crucial coenzyme involved in redox reactions .Chemical Reactions Analysis
Nicotinamide is involved in various chemical reactions. For instance, it’s a part of the NAD+ metabolic pathway, where it’s used as a substrate for various enzymes, including sirtuins, poly (ADP-ribose) polymerases (PARPs), cyclic ADP-ribose (cADPR) synthases, and Toll/interleukin-1 receptor motif-containing 1 (SARM1) .Physical and Chemical Properties Analysis
Nicotinamide has various physical and chemical properties. For instance, it’s known to have a melting point of 129.5 °C and a boiling point of 334 °C . It’s also a water-soluble vitamin .Mechanism of Action
Future Directions
Research on nicotinamide and its derivatives is ongoing. For instance, there’s interest in the potential of NAD±boosting compounds for improving physiological function and extending human health span . Also, the prospection of nicotinamide to find potential food sources and their dietary contribution in increasing NAD+ levels is an unexplored field of research .
Properties
IUPAC Name |
N-(cyclododecylcarbamothioyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c23-18(16-11-10-14-20-15-16)22-19(24)21-17-12-8-6-4-2-1-3-5-7-9-13-17/h10-11,14-15,17H,1-9,12-13H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYNBBQCWAIENR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=S)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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